

Physical and chemical properties of 4-Formyl-2,6-dimethylbenzoic acid

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Compound of Interest

Compound Name: 4-Formyl-2,6-dimethylbenzoic acid

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An In-depth Technical Guide to the Physical and Chemical Properties of **4-Formyl-2,6-dimethylbenzoic Acid**

Introduction

4-Formyl-2,6-dimethylbenzoic acid (CAS RN: 306296-76-4) is a bifunctional aromatic organic compound. Its structure consists of a benzoic acid core substituted with a formyl (-CHO) group at the 4-position and two methyl (-CH₃) groups at the 2- and 6-positions. This substitution pattern, particularly the ortho-methyl groups flanking the carboxylic acid, imparts significant steric hindrance that influences its chemical reactivity and physical properties. This document provides a comprehensive overview of the known physical and chemical properties of **4-Formyl-2,6-dimethylbenzoic acid**, intended for researchers, scientists, and professionals in drug development.

It is important to note that while basic identifiers and predicted properties for this specific compound are available, detailed experimental data such as melting point, pKa, and spectroscopic analyses are not widely published. Therefore, this guide also includes experimental data from closely related analogs, such as 4-formylbenzoic acid and 2,6-dimethylbenzoic acid, to provide context and infer expected properties.

Physical and Chemical Properties

The fundamental physical and chemical identifiers for **4-Formyl-2,6-dimethylbenzoic acid** are summarized below. Much of the available quantitative data is based on computational

predictions.

Table 1: General and Predicted Physical Properties of **4-Formyl-2,6-dimethylbenzoic acid**

Property	Value	Source
IUPAC Name	4-Formyl-2,6-dimethylbenzoic acid	-
CAS Number	306296-76-4	[1]
Molecular Formula	C ₁₀ H ₁₀ O ₃	[1][2]
Molecular Weight	178.18 g/mol	[1]
Monoisotopic Mass	178.06299 Da	[2]
Boiling Point	342.4 ± 30.0 °C (Predicted)	-
Density	1.218 ± 0.06 g/cm ³ (Predicted)	-
pKa	3.03 ± 0.37 (Predicted)	-
XlogP	1.6 (Predicted)	[2]

Note: Experimental data for melting point and solubility are not readily available in the cited literature for **4-Formyl-2,6-dimethylbenzoic acid**. For context, the non-methylated analog, 4-formylbenzoic acid, has a melting point of approximately 256 °C and is slightly soluble in hot water and very soluble in alcohol.[3]

Spectroscopic and Analytical Data

Detailed experimental spectra for **4-Formyl-2,6-dimethylbenzoic acid** are not publicly available. However, predicted mass spectrometry data can provide guidance for mass analysis.

Table 2: Predicted Mass Spectrometry Data for **4-Formyl-2,6-dimethylbenzoic acid** Adducts[2]

Adduct	m/z
[M+H] ⁺	179.07027
[M+Na] ⁺	201.05221
[M-H] ⁻	177.05571
[M+NH ₄] ⁺	196.09681
[M+K] ⁺	217.02615
[M+H-H ₂ O] ⁺	161.06025

Chemical Reactivity and Synthesis

The chemical behavior of **4-Formyl-2,6-dimethylbenzoic acid** is dictated by its three functional groups: the carboxylic acid, the aldehyde, and the substituted aromatic ring.

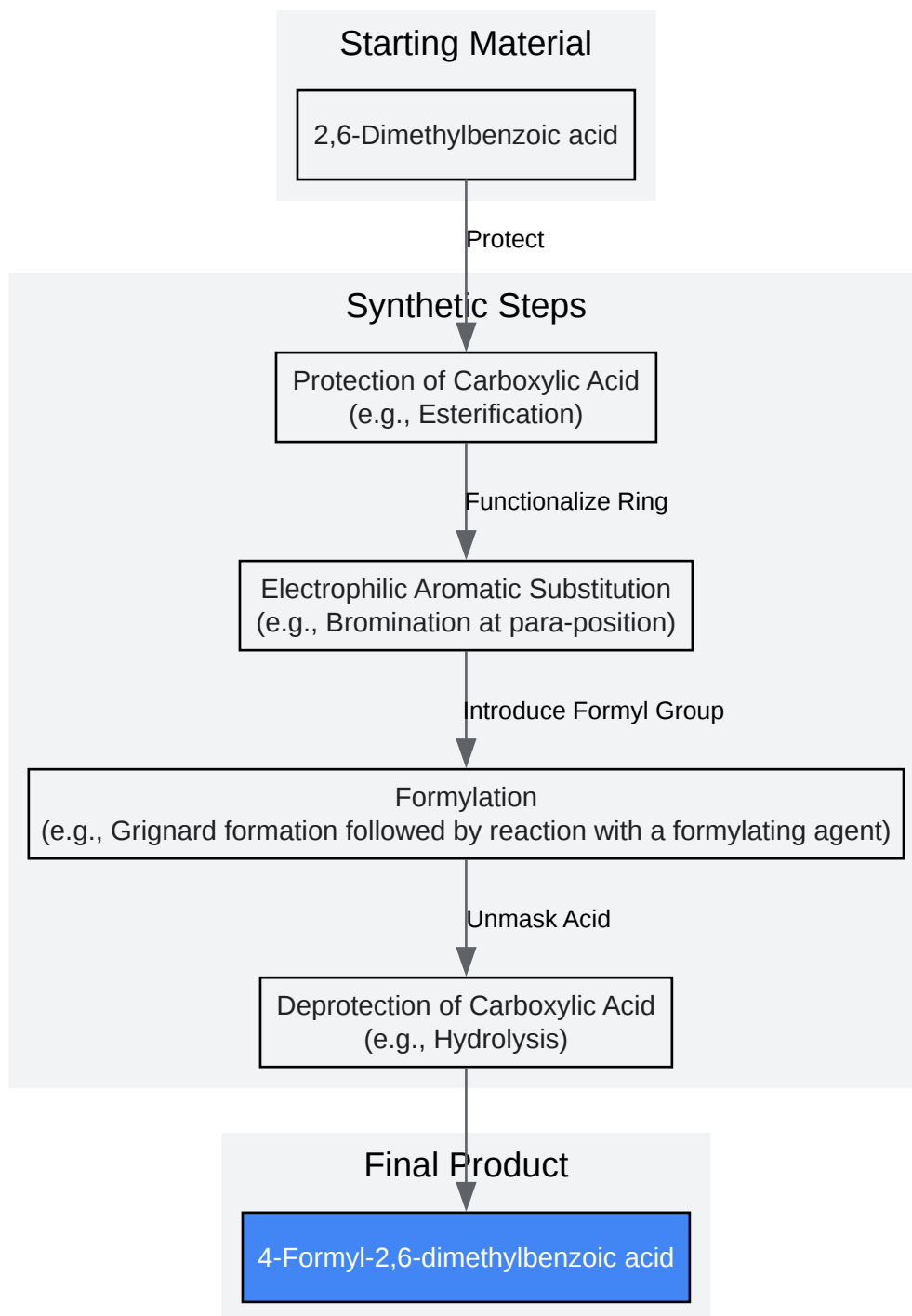
Reactivity of Functional Groups

- Carboxylic Acid Group:** The carboxylic acid moiety can undergo typical reactions such as esterification, amide bond formation, and conversion to an acid chloride. However, the steric hindrance from the two ortho-methyl groups is expected to significantly decrease the rate of these reactions compared to unhindered benzoic acids.
- Aldehyde Group:** The formyl group is susceptible to both oxidation to a carboxylic acid (yielding 2,6-dimethylterephthalic acid) and reduction to a primary alcohol (hydroxymethyl group). It can also participate in condensation reactions, such as the formation of imines (Schiff bases) with primary amines or acetals with alcohols.[\[4\]](#)[\[5\]](#)

Synthesis Pathway

A specific, detailed synthesis protocol for **4-Formyl-2,6-dimethylbenzoic acid** is not described in the searched literature. However, a plausible synthetic route can be inferred from standard organic chemistry transformations. A common strategy for introducing a formyl group to an aromatic ring is through formylation of a suitable precursor. An example of a general synthetic approach is outlined below.

Plausible Synthetic Workflow for 4-Formyl-2,6-dimethylbenzoic acid



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Caption: A generalized, plausible workflow for the synthesis of **4-Formyl-2,6-dimethylbenzoic acid**.

Experimental Protocols

As specific experimental protocols for **4-Formyl-2,6-dimethylbenzoic acid** are not available, the following sections describe general methodologies for analogous compounds. These should be adapted and optimized for the target molecule.

General Protocol for Esterification of a Sterically Hindered Benzoic Acid

- **Reaction Setup:** To a solution of the sterically hindered benzoic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol), slowly add a strong acid catalyst (e.g., concentrated sulfuric acid, 0.1 eq).
- **Reaction Conditions:** Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Due to steric hindrance, the reaction may require prolonged heating (12-24 hours).
- **Work-up:** After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
- **Extraction:** Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude ester. Purify the product using flash column chromatography.

General Protocol for Oxidation of an Aldehyde to a Carboxylic Acid

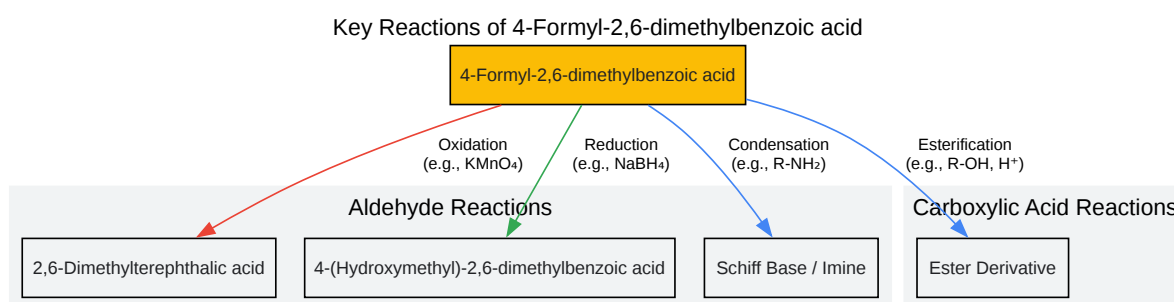
- **Reaction Setup:** Dissolve the aldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of tert-butanol and water.
- **Oxidation:** Add a solution of an oxidizing agent, such as potassium permanganate (KMnO_4) or Jones reagent (CrO_3 in sulfuric acid), dropwise at 0 °C.

- **Reaction Conditions:** Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
- **Work-up:** Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the color of the oxidizing agent disappears.
- **Extraction:** If applicable, acidify the mixture with HCl and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting carboxylic acid can be purified by recrystallization.

Logical Relationships and Workflows

Key Chemical Transformations

The primary reactive sites of **4-Formyl-2,6-dimethylbenzoic acid** allow for several key transformations, which are fundamental to its use as a chemical intermediate.

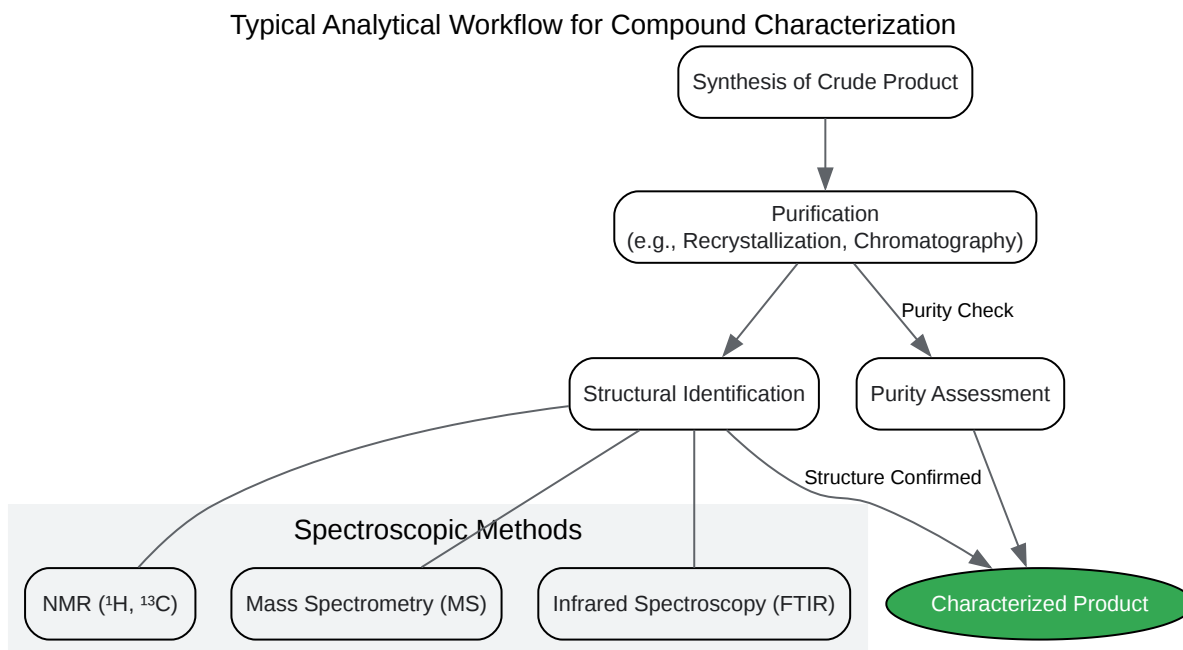


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Caption: Diagram of the main chemical reactions involving the functional groups of the title compound.

General Analytical Workflow for Characterization

The structural confirmation and purity assessment of a synthesized batch of **4-Formyl-2,6-dimethylbenzoic acid** would typically follow a standard analytical workflow.



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Caption: A standard workflow for the synthesis, purification, and analytical characterization of an organic compound.

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